An In-Depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 1,3-Bis(4-hydroxyphenoxy)benzene
An In-Depth Technical Guide to the FTIR and Mass Spectrometry Analysis of 1,3-Bis(4-hydroxyphenoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-Bis(4-hydroxyphenoxy)benzene, also known as Resorcinol Bis(4-hydroxyphenyl) Ether, is a polyether compound with the chemical formula C₁₈H₁₄O₄ and a molecular weight of 294.31 g/mol [1]. This molecule is of significant interest in polymer chemistry, particularly in the synthesis of high-performance polymers like polyetheretherketone (PEEK), due to its structural rigidity and thermal stability[2]. Accurate and comprehensive characterization of this molecule is paramount for its application in materials science and drug development. This guide provides a detailed technical overview of two primary analytical techniques for its characterization: Fourier-Transform Infrared (FTIR) Spectroscopy and Mass Spectrometry (MS).
This document will delve into the theoretical underpinnings of each technique as they apply to 1,3-Bis(4-hydroxyphenoxy)benzene, provide detailed experimental protocols, and offer insights into the interpretation of the resulting spectral data.
Molecular Structure of 1,3-Bis(4-hydroxyphenoxy)benzene
Caption: Molecular structure of 1,3-Bis(4-hydroxyphenoxy)benzene.
I. Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
FTIR spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The principle lies in the fact that chemical bonds vibrate at specific frequencies, and when the frequency of the infrared radiation matches the vibrational frequency of a bond, absorption occurs. This results in a unique spectral fingerprint of the molecule.
A. Predicted FTIR Spectrum of 1,3-Bis(4-hydroxyphenoxy)benzene
Based on its molecular structure, the following table summarizes the expected characteristic absorption bands for 1,3-Bis(4-hydroxyphenoxy)benzene.
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3600-3200 | O-H (Phenol) | Stretching | Strong, Broad |
| 3100-3000 | C-H (Aromatic) | Stretching | Medium |
| 1600-1475 | C=C (Aromatic) | Stretching | Medium-Strong |
| 1260-1000 | C-O (Aryl Ether) | Asymmetric Stretching | Strong |
| 900-675 | C-H (Aromatic) | Out-of-plane Bending | Strong |
B. Experimental Protocol for FTIR Analysis
This protocol outlines the steps for acquiring an FTIR spectrum of a solid sample like 1,3-Bis(4-hydroxyphenoxy)benzene using the KBr pellet method. This method is chosen to minimize interference from the sample matrix.
1. Sample Preparation (KBr Pellet Method):
-
Rationale: The use of potassium bromide (KBr) is ideal as it is transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).
-
Procedure:
-
Grind a small amount (1-2 mg) of 1,3-Bis(4-hydroxyphenoxy)benzene into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry KBr powder to the mortar.
-
Thoroughly mix the sample and KBr by grinding for several minutes to ensure a homogenous mixture.
-
Transfer the mixture to a pellet-pressing die.
-
Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or semi-transparent pellet.
-
2. Instrument Parameters:
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.
-
Background: A background spectrum of the empty sample compartment should be collected before analyzing the sample.
3. Data Acquisition and Interpretation:
-
Place the KBr pellet in the sample holder of the spectrometer.
-
Acquire the FTIR spectrum.
-
Process the spectrum (e.g., baseline correction) as needed.
-
Identify and label the characteristic absorption peaks and compare them with the predicted values and reference spectra.
Caption: Experimental workflow for FTIR analysis.
II. Mass Spectrometry (MS) Analysis
Mass spectrometry is an analytical technique that ionizes molecules and then separates these ions based on their mass-to-charge ratio (m/z). This provides information about the molecular weight of the compound and its elemental composition. Furthermore, the fragmentation pattern of the molecular ion can be used to elucidate the structure of the molecule.
A. Predicted Mass Spectrum and Fragmentation of 1,3-Bis(4-hydroxyphenoxy)benzene
For 1,3-Bis(4-hydroxyphenoxy)benzene, Electron Ionization (EI) is a common ionization method. The expected key peaks in the mass spectrum are detailed below.
| m/z | Proposed Fragment | Description |
| 294 | [C₁₈H₁₄O₄]⁺ | Molecular Ion (M⁺) |
| 295 | [¹³CC₁₇H₁₄O₄]⁺ | M+1 isotope peak |
| 201 | [C₁₂H₉O₃]⁺ | Loss of a hydroxyphenoxy radical |
| 185 | [C₁₂H₉O₂]⁺ | Fission of the ether linkage |
| 157 | - | A significant fragment observed in experimental data[3] |
| 93 | [C₆H₅O]⁺ | Phenoxy radical cation |
Fragmentation Pathway:
Aromatic ethers are known to produce stable molecular ions due to the delocalization of electrons in the aromatic rings. Fragmentation often occurs at the ether linkages. The stability of the resulting fragments dictates the major peaks observed in the spectrum.
Caption: Predicted mass spectrometry fragmentation pathway.
B. Experimental Protocol for Mass Spectrometry Analysis
This protocol describes a general procedure for the analysis of 1,3-Bis(4-hydroxyphenoxy)benzene using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).
1. Sample Preparation:
-
Rationale: The sample must be dissolved in a suitable volatile solvent for introduction into the GC.
-
Procedure:
-
Prepare a stock solution of 1,3-Bis(4-hydroxyphenoxy)benzene in a volatile organic solvent such as dichloromethane or methanol at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL for analysis.
-
2. Instrument Parameters (GC-MS with EI):
-
Gas Chromatograph (GC):
-
Column: A non-polar capillary column (e.g., DB-5ms) is suitable for separating aromatic compounds.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for a few minutes, then ramp up to a higher temperature (e.g., 300 °C) at a rate of 10-20 °C/min.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Range: Scan from m/z 50 to 500.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
3. Data Acquisition and Interpretation:
-
Inject a small volume (typically 1 µL) of the prepared sample into the GC-MS system.
-
Acquire the total ion chromatogram (TIC) and the mass spectrum for the peak corresponding to 1,3-Bis(4-hydroxyphenoxy)benzene.
-
Identify the molecular ion peak and major fragment ions.
-
Compare the obtained spectrum with library spectra and the predicted fragmentation pattern for confirmation.
III. Conclusion
The combined application of FTIR and Mass Spectrometry provides a robust and comprehensive characterization of 1,3-Bis(4-hydroxyphenoxy)benzene. FTIR spectroscopy confirms the presence of key functional groups (phenolic O-H, aromatic C-H, and aryl ether C-O), while mass spectrometry provides the molecular weight and valuable structural information through its fragmentation pattern. The detailed protocols and interpretation guidelines presented in this document serve as a valuable resource for researchers and scientists working with this important chemical compound, ensuring accurate and reliable analytical results.
References
-
PubChem. (n.d.). 1,3-Bis(4-hydroxyphenoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 1,4-Bis(3-hydroxyphenoxy)benzene. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Scheme 1 Synthesis of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV). Retrieved from [Link]
-
PureSynth. (n.d.). 13-Bis(4-Hydroxyphenoxy)Benzene 98.0%(GC). Retrieved from [Link]
-
MySkinRecipes. (n.d.). 1,3-Bis(4-hydroxyphenoxy)benzene. Retrieved from [Link]
-
Yang, M., et al. (2015). Investigation on fragmentation pathways of bisphenols by using electrospray ionization Orbitrap mass spectrometry. Rapid Communications in Mass Spectrometry, 29(15), 1351-1358. Retrieved from [Link]
-
ResearchGate. (n.d.). FT-IR spectrum of 1,3,5-tris(4-hydroxyl phenyl)benzene (2). Retrieved from [Link]
-
Parsania, P. H., et al. (2023). Synthesis and spectral analysis of (E)-1-(2,4-dihydroxy phenyl)-3-(4-hydroxyphenyl) prop-2-en-1-one. World News of Natural Sciences, 46, 46-52. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene. Retrieved from [Link]
-
ResearchGate. (n.d.). FTIR spectrum of 1,3-bis-4′-(4″-aminophenoxy benzoyl) benzene (XIV). Retrieved from [Link]
-
Nandiyanto, A. B. D., et al. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material. Indonesian Journal of Science & Technology, 4(1), 97-118. Retrieved from [Link]
